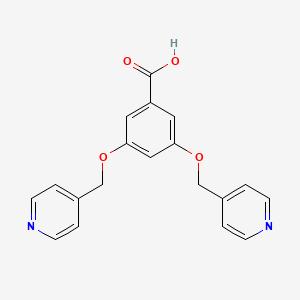
3,5-Bis(pyridin-4-ylmethoxy)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is an organic compound with the molecular formula C19H16N2O4. It is characterized by the presence of two pyridine rings attached to a benzoic acid core via methoxy linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-pyridylmethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under hydrothermal conditions, often in a sealed stainless steel reactor with a Teflon liner, at elevated temperatures (around 433 K) for several hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the hydrothermal synthesis approach is scalable and can be adapted for larger-scale production. The use of stainless steel reactors and controlled temperature conditions ensures the reproducibility and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The pyridine rings can coordinate with metal ions to form metal-organic frameworks and coordination polymers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted benzoic acid derivatives.
Coordination: Metal-organic frameworks and coordination polymers.
Aplicaciones Científicas De Investigación
3,5-Bis(pyridin-4-ylmethoxy)benzoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the development of advanced materials with specific optoelectronic properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid primarily involves its ability to coordinate with metal ions. The pyridine rings act as ligands, forming stable complexes with metal ions. These complexes can exhibit unique properties such as enhanced catalytic activity or improved stability. The molecular targets and pathways involved depend on the specific metal ion and the application .
Comparación Con Compuestos Similares
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Similar in structure but with additional carboxylic acid groups, leading to different coordination properties.
4,4′-Bis(dichloroiodo)biphenyl: Contains biphenyl core with dichloroiodo groups, used in different types of chemical reactions.
Uniqueness: 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is unique due to its specific combination of pyridine rings and benzoic acid core, which allows for versatile coordination chemistry and the formation of stable metal-organic frameworks. Its ability to form hydrogen bonds and π-π interactions further enhances its utility in material science .
Propiedades
Fórmula molecular |
C19H16N2O4 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
3,5-bis(pyridin-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)16-9-17(24-12-14-1-5-20-6-2-14)11-18(10-16)25-13-15-3-7-21-8-4-15/h1-11H,12-13H2,(H,22,23) |
Clave InChI |
XFEJSCVUUWLLCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


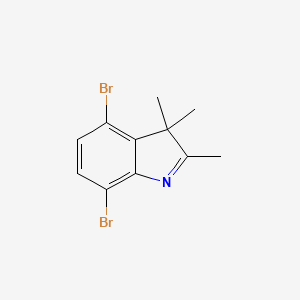
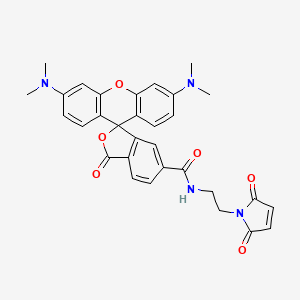
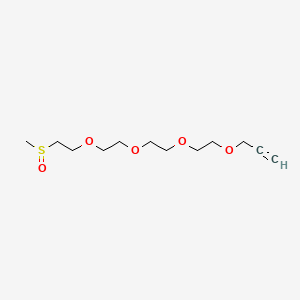
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)

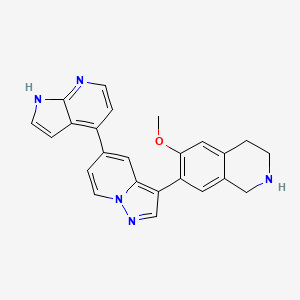
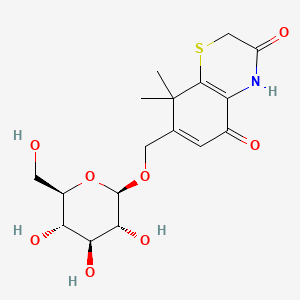
![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)

![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)
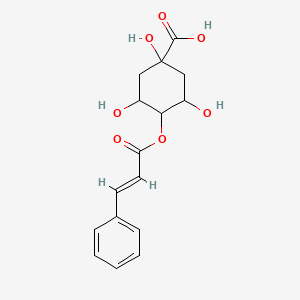
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
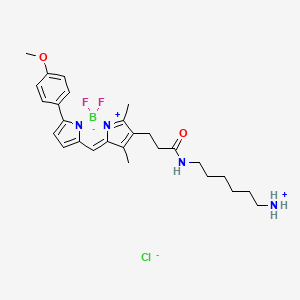
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
